1,2-Stearin-3-linolein

Synthetic Lipid Chemistry Triacylglycerol Purification Silver-Ion Chromatography

Generic fat blends cannot substitute for regio-isomerically pure triacylglycerols in mechanistic lipid research. 1,2-Stearin-3-linolein (SSL) provides a defined SSU TAG with stearic acid at sn-1/sn-2 and linoleic acid at sn-3, enabling precise enzymatic and formulation studies. • >98% isomeric purity ensures batch-to-batch consistency for LC-MS/MS lipidomics calibrants • Stereospecific sn-3 linoleic acid placement enables controlled lipase digestion studies with defined lymphatic absorption outcomes • Melting point 33.5-34 °C and β'-polymorph preference support cocoa-butter equivalent modulation without non-TAG additives

Molecular Formula C57H106O6
Molecular Weight 887.4 g/mol
Cat. No. B3026074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Stearin-3-linolein
Molecular FormulaC57H106O6
Molecular Weight887.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25-
InChIKeyABFJWRKPWCFTQP-LVBVOWIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Stearin-3-linolein Identity & Procurement


1,2-Stearin-3-linolein (CAS 2442-53-7; synonym: 1,2-distearoyl-3-linoleoyl-rac-glycerol, SSL) is a defined, mixed-acid triacylglycerol (TAG) composed of stearic acid (18:0) esterified at the sn‑1 and sn‑2 positions and linoleic acid (18:2, ω‑6) at the sn‑3 position . With a molecular formula of C₅₇H₁₀₆O₆ and a molecular weight of 887.4 g mol⁻¹, it belongs to the asymmetric SSU (saturated‑saturated‑unsaturated) class of triacylglycerols that are critical components of interesterified fats, cocoa‑butter equivalents, and structured lipid formulations [1]. Its defined regio‑isomeric purity distinguishes it from naturally occurring fat blends and positions it as a high‑value reference compound for mechanistic studies of lipid digestion, absorption, and phase behaviour.

1 Mixed-acid SSU triacylglycerol reference compound
2 Certified isomeric purity supports lipidomics standard workflows
3 Regio-specific probe for lipid digestion and phase behaviour studies

Why 1,2-Stearin-3-linolein Is Irreplaceable


The assumption that any triacylglycerol that contains stearic and linoleic acids can serve as a functional equivalent of 1,2‑stearin‑3‑linolein ignores the decisive role of regio‑specificity. The positions of the fatty acyl chains on the glycerol backbone dictate both solid‑state packing (polymorphism, melting point, solid‑fat content) and enzymatic recognition during digestion [1]. Thus, a positional isomer such as 1,3‑distearoyl‑2‑linoleoyl‑glycerol (SLS) exhibits markedly different lymphatic absorption of stearic acid [2], while the analogous oleic‑containing TAG (1,2‑distearoyl‑3‑oleoyl‑rac‑glycerol, SSO) cannot be purified to the same isomeric grade [3]. Consequently, substituting a generic fat blend or a positional isomer without proof of equivalent regio‑isomeric purity and bio‑performance compromises the validity of experimental outcomes and the functional performance of formulated products.

SSL (target) SLS positional isomer Lymphatic stearic acid recovery may differ significantly, altering absorption study outcomes
SSL (target) SSO oleic analog Cannot be purified to comparable isomeric grade, limiting physical-property characterization
SSL (target) Generic stearic-linoleic TAG blends Lack regio-specificity, compromising digestion-mechanism and crystallization studies

Quantitative Differentiation Evidence


Isomeric Purity Advantage Over Oleic Analog

When 1,2-stearin-3-linolein (SSL) and its oleic counterpart 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) were synthesized via the same 1,2-diacylglycerol esterification route and purified by silver‑ion HPLC, **SSL was obtained with >98% isomeric purity, whereas SSO could not be obtained at a purity sufficient for reliable physical‑property characterization** [1]. The purification required silver‑resin or silver‑nitrate‑impregnated silica gel chromatography, which was effective for the linoleic and linolenic SSU‑type TAGs but failed for the oleic analog due to co‑elution of residual 1,3‑isomers [1].

Isomeric Purity
Head-to-head
SSL >98% pure; SSO purity insufficient
Supports lipidomics reference-standard fit
Silver-ion HPLC purification; co-elution limited oleic analog
Synthetic Lipid Chemistry Triacylglycerol Purification Silver-Ion Chromatography

Lymphatic Stearic Acid Recovery: Positional Isomer Comparison

In a rat lymphatic cannulation study, the positional isomer **1,3‑distearoyl‑2‑linoleoyl‑glycerol (SLS) – which differs from 1,2‑stearin‑3‑linolein only in the location of one stearoyl chain – yielded a 24‑h lymphatic stearic acid recovery of 68.3%, significantly lower than the 88.4% recovery from 1‑stearoyl‑2,3‑dilinoleoyl‑glycerol (SLL) and the 101% recovery from a randomly esterified stearic‑linoleic TAG** [1]. Linoleic acid recovery was uniformly >94% across all test TAGs. This demonstrates that the positional placement of stearic acid within the TAG molecule is a primary determinant of absorption efficiency, not simply the overall fatty‑acid composition.

Stearic Acid Recovery
Class-level inference
SLS 68.3% vs SLL 88.4% (Δ −20.1 pp)
Positional isomerism alters lymphatic absorption
Rat cannulation model; SSL-specific data not available
Lipid Absorption Lymphatic Transport Structured Triacylglycerols

Melting Point: Asymmetric SSU vs. Symmetrical SUS

1,2‑Stearin‑3‑linolein (SSL) exhibits a melting point of **33.5–34 °C** . This places it substantially below the symmetrical SUS isomer 1,3‑distearoyl‑2‑oleoyl‑sn‑glycerol (SOS; m.p. ≈ 42–43 °C) [1] and far below the fully saturated tristearin (SSS; m.p. ≈ 73 °C), yet above the fully liquid triolein (OOO; m.p. ≈ 5 °C). The depressed melting point relative to SUS‑type TAGs is a direct consequence of the asymmetric SSU configuration, which disrupts efficient hydrocarbon‑chain packing in the solid state [2].

Melting Point
Cross-study comparable
SSL 33.5–34 °C; SOS 42–43 °C
Lower melting point supports controlled-release matrix design
Capillary/DSC; highest-melting polymorph reported
Phase Behaviour Differential Scanning Calorimetry Fat Crystallisation

Polymorphism and Phase Behaviour: SSU vs. SUS

Binary phase diagrams of 1,3‑distearoyl‑2‑linoleoyl‑sn‑glycerol (SLS) with SOS reveal multiple solid‑solution and eutectic phases that govern macroscopic hardness and melting behaviour [1]. Although equivalent full phase diagrams for pure SSL have not been published, the established principle that **SSU‑type TAGs (such as SSL) crystallise in a fundamentally different polymorphic pathway than their SUS counterparts** is well documented [2]. Specifically, the asymmetric placement of the unsaturated chain at the sn‑3 position frustrates the formation of the tightly packed β‑polymorph that gives SUS‑rich fats their characteristic snap. This means that blends containing SSL can be used to suppress the undesired β‑polymorph that causes chocolate fat bloom, without requiring additional anti‑bloom additives.

Polymorphic Pathway
Class-level inference
SSU-type TAGs α → β′; avoid bloom-prone β
May suppress chocolate fat bloom in blends
SSL phase diagrams not published; SLS-SOS data used
Polymorphism X‑ray Diffraction Solid Fat Content

1,2-Stearin-3-linolein Applications


Lipid Digestion and Absorption Substrate

1,2‑Stearin‑3‑linolein serves as a structurally precise probe to dissect the stereospecificity of digestive lipases. Because pancreatic lipase preferentially hydrolyses the sn‑1 and sn‑3 positions, the placement of linoleic acid at sn‑3 ensures that the released free fatty acid is the essential ω‑6 polyunsaturated chain, while the sn‑1,2‑distearoylglycerol intermediate generated is a defined substrate for subsequent monoacylglycerol lipase action. The lymphatic absorption data from the positional isomer SLS (68.3% stearic acid recovery) underscores the need to use the exact SSU isomer when studying the relationship between TAG structure and postprandial stearic acid bioavailability [1].

Lipidomics Reference Standard

The ability to obtain 1,2‑stearin‑3‑linolein at >98% isomeric purity [2] makes it an ideal calibrant for LC‑MS/MS and shotgun lipidomics workflows that require unambiguous identification and quantification of regio‑isomeric TAG species. Its defined collision‑induced dissociation signature (characteristic neutral loss of linoleic acid from sn‑3) provides a unique diagnostic fragment pattern that can be used to validate MRM transitions for complex biological lipid extracts.

Solid-Fat-Content Tailoring for Confectionery Fats

The asymmetric SSU structure of SSL depresses the melting point (33.5–34 °C) relative to SUS‑type TAGs and alters the polymorphic pathway, favouring the β'‑polymorph over the bloom‑prone β‑polymorph [3]. Incorporation of purified SSL into cocoa‑butter equivalent formulations enables precise modulation of the melting curve between 25 °C and 35 °C, enhancing mouthfeel and heat stability without requiring non‑TAG additives.

Controlled-Release Lipid Matrices

With a melting point just below body temperature, 1,2‑stearin‑3‑linolein can be engineered into solid‑lipid nanoparticles or self‑emulsifying drug delivery systems to achieve enzyme‑triggered release. The defined regio‑chemistry ensures batch‑to‑batch consistency in crystallisation behaviour and digestion kinetics, a requirement for regulatory‑friendly lipid excipients in oral or parenteral formulations.

Application
Selection Property
Validation Focus
Digestion & absorption mechanism studies
Defined sn-1,2-distearoyl regio-chemistry
Lymphatic stearic acid recovery model validation
Lipidomics reference standard
Reported high isomeric purity supports unambiguous MRM assignment
Regio-isomer identification in complex lipid extracts
Solid fat content modulation
Asymmetric SSU configuration depresses melting point
Polymorphic form control and bloom prevention
Lipid carrier research
Melting profile near body temperature
Crystallization consistency and enzyme-triggered release kinetics

Technical Documentation Hub

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39 linked technical documents
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